molecular formula C17H14N4O3 B14397259 N,N'-Bis(4-isocyanato-3-methylphenyl)urea CAS No. 89946-30-5

N,N'-Bis(4-isocyanato-3-methylphenyl)urea

Cat. No.: B14397259
CAS No.: 89946-30-5
M. Wt: 322.32 g/mol
InChI Key: CKMWHKOBSQZPNQ-UHFFFAOYSA-N
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Description

N,N’-Bis(4-isocyanato-3-methylphenyl)urea is an organic compound characterized by the presence of two isocyanate groups attached to a urea backbone. This compound is notable for its reactivity and versatility in various chemical processes, making it a valuable component in industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(4-isocyanato-3-methylphenyl)urea can be synthesized through the reaction of 4-isocyanato-3-methylphenylamine with phosgene, resulting in the formation of the desired compound. The reaction typically requires controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(4-isocyanato-3-methylphenyl)urea often involves the use of alternative reagents to phosgene, such as oxalyl chloride, to mitigate safety concerns. The process involves the reaction of 4-isocyanato-3-methylphenylamine with oxalyl chloride under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-isocyanato-3-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-isocyanato-3-methylphenyl)urea involves its reactivity with nucleophiles, leading to the formation of stable urethane and urea linkages. The isocyanate groups are highly electrophilic, making them reactive towards nucleophiles such as alcohols and amines . This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(4-isocyanato-3-methylphenyl)urea is unique due to its dual isocyanate groups, which provide enhanced reactivity and versatility in chemical processes. This makes it particularly valuable in the synthesis of complex polymers and in applications requiring strong and stable linkages .

Properties

CAS No.

89946-30-5

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

1,3-bis(4-isocyanato-3-methylphenyl)urea

InChI

InChI=1S/C17H14N4O3/c1-11-7-13(3-5-15(11)18-9-22)20-17(24)21-14-4-6-16(19-10-23)12(2)8-14/h3-8H,1-2H3,(H2,20,21,24)

InChI Key

CKMWHKOBSQZPNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=C=O)C)N=C=O

Origin of Product

United States

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